molecular formula C17H22BNO4 B2631146 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester CAS No. 2377610-60-9

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester

Cat. No.: B2631146
CAS No.: 2377610-60-9
M. Wt: 315.18
InChI Key: LBMPFMSXYFVLIS-UHFFFAOYSA-N
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Description

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid ester group attached to an indole ring, which is further substituted with a methoxycarbonyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and methoxycarbonyl chloride.

    Formation of Boronic Acid: The indole derivative is first converted into the corresponding boronic acid through a series of reactions involving lithiation and subsequent reaction with a boron source.

    Pinacol Ester Formation: The boronic acid is then esterified with pinacol to form the desired boronic acid pinacol ester. This step often requires the use of a dehydrating agent to drive the reaction to completion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.

Scientific Research Applications

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: This compound is used in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This involves the transfer of the boron-bound group to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

1-Methyl-6-(methoxycarbonyl)indole-2-boronic acid pinacol ester can be compared with other boronic acid derivatives, such as:

The presence of the methoxycarbonyl group in this compound provides additional sites for functionalization, making it a more versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)14-10-11-7-8-12(15(20)21-6)9-13(11)19(14)5/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPFMSXYFVLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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